6-Chloro-5-iodo-4-methylpyridin-2-amine
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Overview
Description
6-Chloro-5-iodo-4-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H6ClIN2 and a molecular weight of 268.48 g/mol . This compound is characterized by the presence of chlorine, iodine, and methyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 6-Chloro-5-iodo-4-methylpyridin-2-amine typically involves halogenation reactions. One common method is the iodination of 6-Chloro-4-methylpyridin-2-amine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Chloro-5-iodo-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-5-iodo-4-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-iodo-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
6-Chloro-5-iodo-4-methylpyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:
6-Chloro-5-methylpyridin-2-amine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Contains a pyrimidine ring instead of a pyridine ring, which may alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific halogenation pattern, which provides distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C6H6ClIN2 |
---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
6-chloro-5-iodo-4-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6ClIN2/c1-3-2-4(9)10-6(7)5(3)8/h2H,1H3,(H2,9,10) |
InChI Key |
OEIWJYDREHQNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1I)Cl)N |
Origin of Product |
United States |
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